5-(Trifluoromethyl)thiophene-3-carboxylic acid is a synthetic organosulfur compound primarily utilized as a building block in organic synthesis and medicinal chemistry. [] While not naturally occurring, its derivatives demonstrate notable biological activities, prompting its use in developing novel pharmaceuticals and agrochemicals. [, ]
5-(Trifluoromethyl)thiophene-3-carboxylic acid is classified as an aromatic carboxylic acid and a thiophene derivative. The compound has the molecular formula , indicating the presence of a trifluoromethyl group attached to a thiophene ring, along with a carboxylic acid functional group. The trifluoromethyl group enhances the compound's stability and reactivity, making it valuable for various applications in synthetic chemistry and material science.
The synthesis of 5-(Trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods:
The molecular structure of 5-(Trifluoromethyl)thiophene-3-carboxylic acid features:
The trifluoromethyl group enhances the electron-withdrawing character of the thiophene ring, which can affect its reactivity towards electrophiles and nucleophiles .
5-(Trifluoromethyl)thiophene-3-carboxylic acid is involved in various chemical reactions:
The mechanism of action for 5-(Trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with biological targets. The trifluoromethyl group enhances its ability to interact with various enzymes and cellular pathways, potentially affecting enzyme activity and influencing biological processes. Detailed studies are required to elucidate specific molecular targets and pathways involved in its action .
The physical and chemical properties of 5-(Trifluoromethyl)thiophene-3-carboxylic acid include:
5-(Trifluoromethyl)thiophene-3-carboxylic acid has numerous scientific applications:
Direct carboxylation of pre-formed trifluoromethylthiophene rings provides the most straightforward route to 5-(trifluoromethyl)thiophene-3-carboxylic acid. This approach capitalizes on the inherent reactivity of specific positions on the thiophene ring, particularly through directed ortho-metalation or halogen-metal exchange strategies:
Halogen-Metal Exchange-Carboxylation: 3,4-Dibromo-5-(trifluoromethyl)thiophene undergoes selective lithium-halogen exchange at the C4-position using n-butyllithium at low temperatures (-78°C). Subsequent quenching with solid carbon dioxide provides direct access to 4-bromo-5-(trifluoromethyl)thiophene-3-carboxylic acid. This intermediate serves as a versatile precursor for further functionalization via cross-coupling reactions [6].
Directed ortho-Metalation: The powerful directed metalation group (DMG) strategy employs substituents like methoxy or dimethylcarboxamide at C2 to facilitate regioselective deprotonation adjacent to the trifluoromethyl group. This approach demonstrates excellent regiocontrol but requires installation and subsequent removal of the directing group, adding synthetic steps [6].
Table 1: Direct Carboxylation Approaches for 5-(Trifluoromethyl)thiophene-3-carboxylic Acid Synthesis
Method | Starting Material | Key Reagents/Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
Halogen Exchange | 3,4-Dibromo-5-(trifluoromethyl)thiophene | 1. n-BuLi, THF, -78°C2. CO₂(s) | 60-75% | High (C4 selectivity) |
Directed Metalation | 2-Methoxy-5-(trifluoromethyl)thiophene | 1. LDA, TMEDA, THF, -78°C2. CO₂(s) | 45-65% | Moderate to High |
Electrophilic Carboxylation | 3-Lithiated-5-(trifluoromethyl)thiophene | ClCO₂R or CO₂ under pressure | 30-50% | Variable |
The electron-withdrawing nature of the trifluoromethyl group significantly enhances the acidity of protons at adjacent positions, facilitating selective deprotonation. However, this same property can lead to diminished stability of organometallic intermediates, necessitating strict temperature control and rapid carboxylation to maximize yields [6].
Multi-step synthetic routes provide access to diverse substitution patterns not achievable through direct carboxylation. These sequences typically build the thiophene ring with both carboxylic acid and trifluoromethyl groups pre-installed:
Gewald-Type Cyclizations: Modified Gewald reactions enable efficient construction of trisubstituted thiophenes bearing ester functionalities at C3 and trifluoromethyl groups at C5. Condensation of trifluoromethyl ketones with sulfur sources and activated nitriles provides versatile intermediates. For example, methyl thioglycolate reacts with trifluoroacetaldehyde ethyl hemiacetal in the presence of base to yield methyl 5-(trifluoromethyl)thiophene-3-carboxylate, which undergoes alkaline hydrolysis to the target carboxylic acid [6].
Functional Group Interconversion: Carboxylic acid precursors including esters, nitriles, and aldehydes are transformed into the acid functionality through established methods. Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate serves as a key intermediate that can be hydrolyzed selectively to the carboxylic acid while preserving the amino group. This approach demonstrates the compatibility of the trifluoromethyl group with both acidic and basic hydrolysis conditions [6].
Table 2: Multi-step Synthetic Routes to 5-(Trifluoromethyl)thiophene-3-carboxylic Acid Derivatives
Sequence Type | Key Starting Materials | Critical Transformation Steps | Final Product | Overall Yield |
---|---|---|---|---|
Gewald Cyclization | Methyl thioglycolate,2,2,2-Trifluoroacetaldehyde | 1. Cyclization (NaOCH₃/MeOH)2. Hydrolysis (NaOH) | 5-(Trifluoromethyl)thiophene-3-carboxylic acid | 40-55% (2 steps) |
Nitrile Hydrolysis | 3-Cyano-5-(trifluoromethyl)thiophene | 1. Acidic hydrolysis (H₂SO₄/H₂O)2. Neutralization | 5-(Trifluoromethyl)thiophene-3-carboxylic acid | 65-80% |
Oxidative Approach | 3-Methyl-5-(trifluoromethyl)thiophene | 1. KMnO₄ oxidation2. Acid workup | 5-(Trifluoromethyl)thiophene-3-carboxylic acid | 50-70% |
The Gewald approach offers particular advantages for installing diverse substituents at the C2 position while maintaining the C3-carboxylate and C5-trifluoromethyl groups. The reaction demonstrates good functional group tolerance for various electron-withdrawing substituents on the carbonyl component [6].
During multi-step syntheses of complex derivatives, protection of the carboxylic acid functionality becomes essential to prevent unwanted side reactions or degradation:
Ester Protection: Conversion to methyl esters remains the most common protection strategy due to simplicity of installation and removal. Methyl esterification is typically achieved using thionyl chloride in methanol or via diazomethane methylation. Deprotection employs alkaline hydrolysis with lithium, sodium, or potassium hydroxide in aqueous THF or methanol. For base-sensitive compounds, tert-butyl esters (installed via DCC coupling with tert-butanol) offer acidolytic deprotection using trifluoroacetic acid in dichloromethane [2] [6].
Silyl-Based Protection: Trialkylsilyl esters provide orthogonal deprotection options compatible with base-sensitive substrates. These protecting groups are installed using silyl chlorides (e.g., tert-butyldimethylsilyl chloride) in the presence of tertiary amine bases. Removal occurs under exceptionally mild conditions using fluoride sources such as tetrabutylammonium fluoride in THF or acetic acid/water mixtures. The stability of silyl esters toward nucleophiles and reducing agents makes them valuable for complex synthetic sequences [2].
The principle of orthogonal protection enables selective deprotection in multiply protected molecules. For example, a molecule containing tert-butyl-protected carboxylic acid and Fmoc-protected amine can undergo selective carboxylic acid deprotection with TFA while preserving the Fmoc group, which requires basic conditions (piperidine) for removal [2].
Installing the trifluoromethyl group after establishing the carboxylic acid functionality offers complementary synthetic advantages, particularly for complex molecular architectures:
Copper-Mediated Decarboxylative Trifluoromethylation: A groundbreaking approach leverages dual photoredox/copper catalysis to convert aliphatic carboxylic acids directly into trifluoromethyl groups via radical decarboxylation. The method employs an iridium photocatalyst (Ir[dF(CF₃)ppy]₂(4,4′-dCF₃bpy)PF₆), copper(II) salt (CuCl₂ or CuCN), bathophenanthroline ligand, and Togni's reagent I as the CF₃ source. The transformation proceeds through single-electron oxidation of carboxylate-copper complexes, decarboxylation to generate alkyl radicals, and subsequent copper-mediated trifluoromethylation. This methodology demonstrates excellent compatibility with heterocycles including thiophenes and tolerates diverse functional groups including alcohols, olefins, and boronic esters [4].
Electrophilic Trifluoromethylation: Pre-formed thiophene-3-carboxylic acids undergo direct electrophilic trifluoromethylation using Umemoto's reagent (2-trifluoromethylsulfonium salts) or Togni's reagents (hypervalent iodine-CF₃ compounds). These electrophiles function under copper(I) or silver(I) catalysis, with regioselectivity controlled by the existing substitution pattern on the thiophene ring. Electron-rich positions adjacent to the carboxylic acid undergo preferential trifluoromethylation, though competing decarboxylation can occur under forcing conditions [4].
The decarboxylative trifluoromethylation approach offers particular advantages for late-stage diversification of carboxylic acid-containing natural products and pharmaceuticals. The mild reaction conditions (room temperature, visible light irradiation) preserve sensitive functional groups and stereocenters, making this method exceptionally valuable for complex molecule synthesis [4].
Convergent synthetic strategies enable efficient construction of highly substituted thiophene carboxylates through tandem reactions that minimize intermediate isolation:
Multicomponent Gewald Reactions: This powerful one-pot methodology assembles thiophene-3-carboxylates bearing trifluoromethyl substituents at C5 through condensation of a carbonyl compound (typically trifluoromethyl ketone), an activated nitrile, and elemental sulfur or alkyl mercaptoacetates. The reaction proceeds via Knoevenagel condensation between the ketone and nitrile, followed by sulfur incorporation and cyclization. Microwave irradiation significantly accelerates the process, reducing reaction times from hours to minutes while improving yields. The methodology demonstrates broad substrate scope for both aliphatic and aromatic trifluoromethyl ketones [6].
Tandem Metalation-Carboxylation-Functionalization: A sequence of regioselective metalation, carboxylation, and subsequent electrophilic quenching in a single reaction vessel minimizes handling of unstable intermediates. Starting from 2-bromo-5-(trifluoromethyl)thiophene, magnesium-halogen exchange at -40°C followed by carboxylation with CO₂ generates the carboxylic acid. Without isolation, the remaining bromide undergoes Suzuki-Miyaura coupling at room temperature using Pd(PPh₃)₄ catalyst and arylboronic acids to yield 2-aryl-5-(trifluoromethyl)thiophene-3-carboxylic acids. This approach demonstrates excellent functional group tolerance toward esters, nitriles, and protected amines [6].
Table 3: One-Pot Syntheses of Polyfunctionalized 5-(Trifluoromethyl)thiophene-3-carboxylic Acids
Strategy | Key Components | Conditions | Functionalization Achieved | Yield Range |
---|---|---|---|---|
Gewald Three-Component | R-CF₃,NC-R',Methyl thioglycolate | NaOCH₃/MeOH60°C, 4-12h | C2: R'C5: CF₃C3: COOMe | 45-85% |
Tandem Metalation-Coupling | 2-Bromo-5-(CF₃)thiophene,CO₂,ArB(OH)₂ | 1. i-PrMgCl, THF, -40°C2. CO₂(s)3. Pd(PPh₃)₄, rt | C2: ArylC5: CF₃C3: COOH | 60-75% |
In Situ Diazotization-Cyclization | CF₃C≡N,α-Mercapto carbonyls | Cu(I) catalysis80-100°C | C5: CF₃C3: COORC2: Variable | 30-50% |
The one-pot approach significantly enhances synthetic efficiency for complex thiophene derivatives. By circumventing intermediate isolation and purification steps, these methods minimize yield losses, reduce solvent consumption, and decrease processing time, making them particularly valuable for library synthesis in medicinal chemistry programs [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1